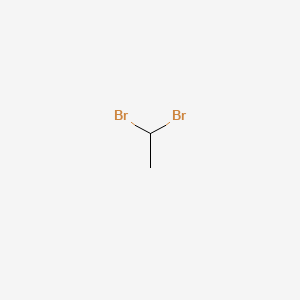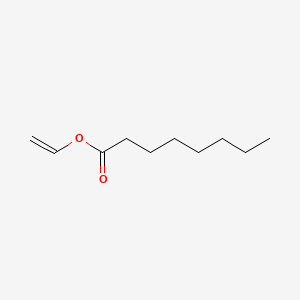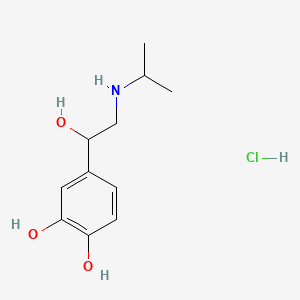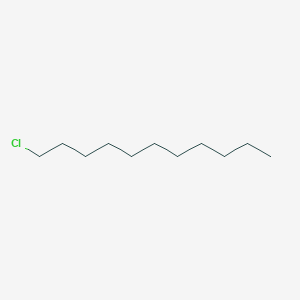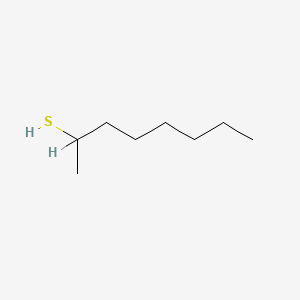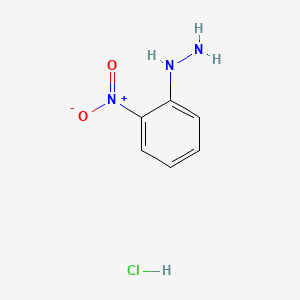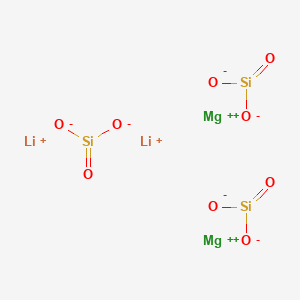
Silicic acid, lithium magnesium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Silicic acid, lithium magnesium salt is a compound that combines silicic acid with lithium and magnesium ions. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is often used to control formulation viscosity and reduce product density or bulk, making it valuable in various formulations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of silicic acid, lithium magnesium salt typically involves adding soluble silicate to concentrated brine from salt lakes. The pH of the mixed solution is adjusted to not less than 11 using an alkali solution. The stoichiometric ratio of magnesium, lithium, and silicate in the mixed solution is then adjusted using primary magnesium and lithium products. The mixture is placed in a high-pressure reaction kettle for a hydrothermal reaction. After cooling, the product is obtained through centrifugal washing or suction filtration and drying .
Industrial Production Methods
Industrial production methods for this compound follow similar principles but are scaled up to meet commercial demands. The process involves the use of high-pressure reaction kettles and precise control of reaction conditions to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Silicic acid, lithium magnesium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can alter the oxidation state of the compound, affecting its properties and reactivity.
Substitution: Substitution reactions involve the replacement of one or more atoms or groups within the compound with different atoms or groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and other reactive compounds. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and pH levels.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products can include various silicates, oxides, and other compounds with unique properties and applications .
Scientific Research Applications
Silicic acid, lithium magnesium salt has numerous scientific research applications, including:
Chemistry: The compound is used in the synthesis of other chemicals and materials, as well as in various analytical techniques.
Biology: It is employed in biological research for its unique properties and interactions with biological molecules.
Industry: This compound is used in the production of ceramics, glass, and other materials, as well as in the development of advanced technologies such as lithium-ion batteries
Mechanism of Action
The mechanism of action of silicic acid, lithium magnesium salt involves its interaction with various molecular targets and pathways. In biological systems, the compound can interact with cellular components, affecting processes such as ion transport and enzyme activity. In industrial applications, its unique chemical properties enable it to function as a catalyst or reactant in various processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to silicic acid, lithium magnesium salt include:
Silicic acid, lithium magnesium sodium salt: This compound has similar properties but includes sodium ions in its structure.
Magnesium silicate: A related compound that is used in various industrial and pharmaceutical applications.
Lithium silicate: Another similar compound with applications in ceramics and glass production.
Uniqueness
This compound is unique due to its specific combination of lithium and magnesium ions with silicic acid. This combination imparts distinct properties that make it valuable in a wide range of applications, from scientific research to industrial production.
Properties
IUPAC Name |
dilithium;dimagnesium;dioxido(oxo)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Li.2Mg.3O3Si/c;;;;3*1-4(2)3/q2*+1;2*+2;3*-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPGANOYOHAODGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Mg+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Li2Mg2O9Si3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37220-90-9 |
Source


|
| Record name | Silicic acid, lithium magnesium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, lithium magnesium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid, lithium magnesium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.536 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
